N-(2-Fluorophenyl)-2-[[(4-methylphenyl)sulfonyl]phenylamino]acetamide
Overview
Description
N-(2-Fluorophenyl)-2-[[(4-methylphenyl)sulfonyl]phenylamino]acetamide: is an organic compound that belongs to the class of sulfonyl amides This compound is characterized by the presence of a fluorophenyl group, a sulfonyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Fluorophenyl)-2-[[(4-methylphenyl)sulfonyl]phenylamino]acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the sulfonyl chloride: The starting material, 4-methylbenzenesulfonyl chloride, is reacted with aniline to form the sulfonamide intermediate.
Introduction of the fluorophenyl group: The sulfonamide intermediate is then reacted with 2-fluorobenzoyl chloride to introduce the fluorophenyl group.
Formation of the acetamide group: Finally, the resulting compound is reacted with acetic anhydride to form the acetamide group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts and automated systems may be used to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(2-Fluorophenyl)-2-[[(4-methylphenyl)sulfonyl]phenylamino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or acetamide groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of amines or reduced derivatives.
Substitution: Formation of substituted sulfonamides or acetamides.
Scientific Research Applications
Chemistry: In chemistry, N-(2-Fluorophenyl)-2-[[(4-methylphenyl)sulfonyl]phenylamino]acetamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. It is used in assays to evaluate its effects on various biological targets.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Fluorophenyl)-2-[[(4-methylphenyl)sulfonyl]phenylamino]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
- N-(2-Chlorophenyl)-2-[[(4-methylphenyl)sulfonyl]phenylamino]acetamide
- N-(2-Bromophenyl)-2-[[(4-methylphenyl)sulfonyl]phenylamino]acetamide
- N-(2-Iodophenyl)-2-[[(4-methylphenyl)sulfonyl]phenylamino]acetamide
Comparison: Compared to its analogs with different halogen substitutions (chlorine, bromine, iodine), N-(2-Fluorophenyl)-2-[[(4-methylphenyl)sulfonyl]phenylamino]acetamide exhibits unique properties due to the presence of the fluorine atom Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and biological activity
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-(N-(4-methylphenyl)sulfonylanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3S/c1-16-11-13-18(14-12-16)28(26,27)24(17-7-3-2-4-8-17)15-21(25)23-20-10-6-5-9-19(20)22/h2-14H,15H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHJIYHZXRQTFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2F)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801157206 | |
Record name | N-(2-Fluorophenyl)-2-[[(4-methylphenyl)sulfonyl]phenylamino]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801157206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
428490-82-8 | |
Record name | N-(2-Fluorophenyl)-2-[[(4-methylphenyl)sulfonyl]phenylamino]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=428490-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Fluorophenyl)-2-[[(4-methylphenyl)sulfonyl]phenylamino]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801157206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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